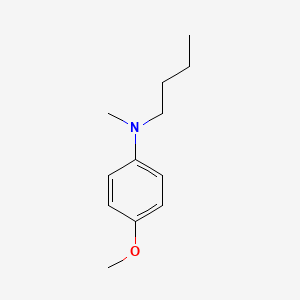
Benzenamine, N-butyl-4-methoxy-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-butyl-4-methoxy-N-methyl-, also known as N-methyl-N-butyl-4-methoxyaniline, is an organic compound with the molecular formula C12H19NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a butyl group and a methyl group, and the benzene ring is substituted with a methoxy group at the para position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-butyl-4-methoxy-N-methyl- typically involves the alkylation of 4-methoxyaniline. The process can be carried out using butyl bromide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually performed in an organic solvent like acetone or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a higher yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-butyl-4-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, especially at the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-butyl-4-methoxy-N-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N-butyl-4-methoxy-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The butyl and methyl groups on the nitrogen atom can affect the compound’s lipophilicity and overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure but lacks the butyl group.
Benzenamine, 4-methoxy-: Lacks both the butyl and methyl groups on the nitrogen atom.
N-Methyl-p-anisidine: Another name for Benzenamine, 4-methoxy-N-methyl-.
Uniqueness
Benzenamine, N-butyl-4-methoxy-N-methyl- is unique due to the presence of both butyl and methyl groups on the nitrogen atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
56269-47-7 |
|---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
N-butyl-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-5-10-13(2)11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
VPAHJNHEQJPBCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-thiazolidine]](/img/structure/B14638337.png)
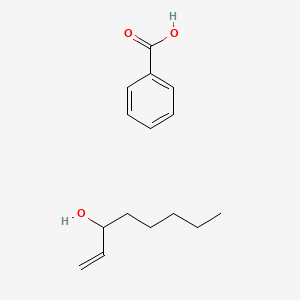
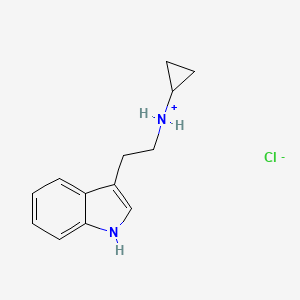
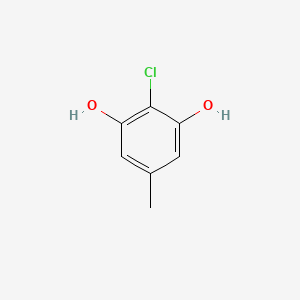
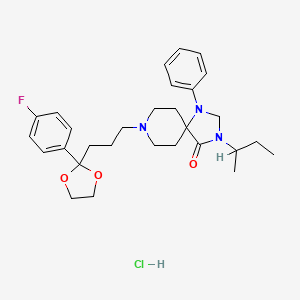
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B14638375.png)


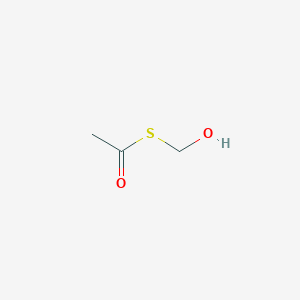

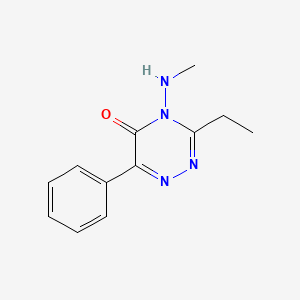
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)

